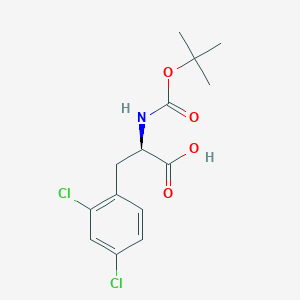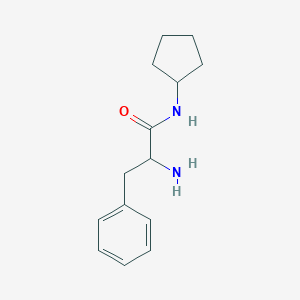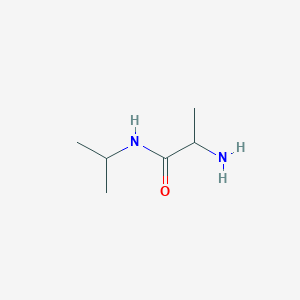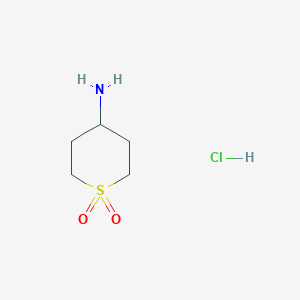
2-Amino-2-(4-butoxyphenyl)ethanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(4-butoxyphenyl)ethanol oxalate” is a compound that likely contains an amino group (-NH2), a butoxyphenyl group (a phenyl ring with a butoxy group attached), and an ethanol group (-CH2CH2OH). The “oxalate” part suggests it may be a salt or ester of oxalic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the amino, butoxyphenyl, and ethanol groups onto the same molecule. Unfortunately, without specific literature or resources, it’s challenging to provide a detailed synthesis analysis .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
2-Amino-2-(4-butoxyphenyl)ethanol oxalate: is utilized in the synthesis of bioactive compounds, particularly 2-amino-4H-benzo[b]pyrans . These compounds have significant therapeutic potential and are synthesized using environmentally friendly methods. The process involves a one-pot multicomponent synthesis catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which is a green chemistry approach that reduces reaction times and costs while avoiding the use of hazardous solvents .
Development of Magnetic Nanocatalysts
The compound plays a role in the development of magnetic nanocatalysts. These catalysts, such as the aforementioned ASMNPs, are used to accelerate the synthesis of organic compounds. They offer advantages like broad functional group tolerance, durability, improved yield, reusability, and recyclability . This is particularly important in the field of organic chemistry where efficient and selective synthesis is crucial.
Greener Methodology in Organic Synthesis
In organic synthesis, 2-Amino-2-(4-butoxyphenyl)ethanol oxalate contributes to greener methodologies. It’s part of a solvent-free approach that is economically and synthetically advantageous. This approach minimizes the environmental impact by avoiding strong acids and toxic organic solvents, thus promoting safety and reducing pollution problems .
Multicomponent Reactions (MCRs)
This compound is integral to MCRs, which are powerful tools in organic synthesis. MCRs allow for the formation of carbon-carbon and carbon-heteroatom bonds using a one-pot procedure. The use of 2-Amino-2-(4-butoxyphenyl)ethanol oxalate in MCRs leads to various advantages such as less reaction time, simple separation steps, and cost-effectiveness, which eventually provides better yield compared to multistep synthesis .
Pharmaceutical Drug Development
The synthesis of 2-amino-4H-benzo[b]pyrans using 2-Amino-2-(4-butoxyphenyl)ethanol oxalate has implications in pharmaceutical drug development. These derivatives have been studied for their chemotherapeutic properties, making them valuable in the creation of new medications .
Eco-Friendly Catalysis
The compound’s role in eco-friendly catalysis is noteworthy. The amine-functionalized silica magnetic nanoparticles (ASMNPs) used in the synthesis of bioactive pyran derivatives are an example of how 2-Amino-2-(4-butoxyphenyl)ethanol oxalate contributes to environmentally benign catalysis, which is a growing field of interest in sustainable chemistry .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-(4-butoxyphenyl)ethanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-2-3-8-15-11-6-4-10(5-7-11)12(13)9-14;3-1(4)2(5)6/h4-7,12,14H,2-3,8-9,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMRGVRMNBUYOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CO)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-butoxyphenyl)ethanol oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)





![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B111259.png)



![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)